Granulatimide - 219828-99-6

Granulatimide

Catalog Number: EVT-1571634
CAS Number: 219828-99-6
Molecular Formula: C15H8N4O2
Molecular Weight: 276.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Granulatimide is a natural product found in Didemnum granulatum with data available.
Overview

Granulatimide is a marine-derived alkaloid recognized for its significant biological activity, particularly as an inhibitor of the G2 checkpoint in the cell cycle. This compound is structurally related to isogranulatimide and has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt normal cell cycle progression.

Source

Granulatimide was initially isolated from marine organisms, specifically from the tunicate Didemnum molle. The unique chemical properties and biological activities of granulatimide and its analogues have made them subjects of extensive research in medicinal chemistry.

Classification

Granulatimide falls under the classification of pyrrolocarbazole alkaloids. It is characterized by a complex structure that includes an imidazole ring, which is crucial for its biological activity.

Synthesis Analysis

The synthesis of granulatimide has been achieved through various methods, primarily focusing on biomimetic approaches that mimic natural biosynthetic pathways. Two prominent synthetic routes include:

  1. Piers et al. Method: This method involves the condensation of substituted imidazole with indole-3-acetamide, utilizing a series of reactions to construct the core structure of granulatimide.
  2. Yoshida et al. Method: This approach employs a Stille coupling reaction between stannylindole and 4-iodoimidazole in the presence of palladium chloride and triphenylphosphine, allowing for the formation of granulatimide derivatives.

These methods have led to the successful synthesis of various positional analogues, which are modified at different positions on the imidazole ring, enhancing our understanding of structure-activity relationships within this class of compounds .

Molecular Structure Analysis

Granulatimide's molecular structure consists of a pyrrolocarbazole framework with specific substituents that contribute to its biological activity. The compound's empirical formula is C₁₄H₁₁N₃O, with a molecular weight of approximately 239.26 g/mol. The structural features include:

  • Pyrrole Ring: A five-membered ring containing one nitrogen atom.
  • Imidazole Ring: A five-membered ring with two nitrogen atoms, crucial for its interaction with cellular targets.

The three-dimensional conformation of granulatimide allows it to fit into specific binding sites on proteins involved in cell cycle regulation .

Chemical Reactions Analysis

Granulatimide undergoes several chemical reactions that are pivotal for its synthesis and modification:

  • Condensation Reactions: Key in forming the core structure by linking indole derivatives with imidazole or pyrazole compounds.
  • Stille Coupling Reactions: Utilized for constructing complex analogues by coupling organostannanes with halogenated compounds.
  • Photochemical Cyclization: Employed to form cyclic structures that enhance biological activity.

These reactions are typically carried out under controlled conditions to optimize yield and selectivity, often involving protective groups to manage functional groups during synthesis .

Mechanism of Action

Granulatimide exerts its biological effects primarily through inhibition of the G2 checkpoint in the cell cycle. This mechanism can be summarized as follows:

  1. Targeting Chk1 Kinase: Granulatimide inhibits checkpoint kinase 1 (Chk1), a critical regulator of the G2-M transition.
  2. Disruption of Cell Cycle Progression: By inhibiting Chk1, granulatimide prevents cells from properly responding to DNA damage, leading to premature entry into mitosis.
  3. Induction of Apoptosis: The resultant genomic instability can trigger apoptotic pathways, particularly in cancer cells that rely on intact checkpoint controls for survival.

The inhibitory potency of granulatimide against Chk1 has been quantified with IC₅₀ values indicating significant efficacy .

Physical and Chemical Properties Analysis

Granulatimide possesses distinct physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized granulatimide .

Applications

Granulatimide has several scientific applications:

  • Cancer Research: Its primary application lies in oncology, where it serves as a lead compound for developing novel anticancer agents targeting cell cycle checkpoints.
  • Biochemical Studies: Used in studies investigating cell cycle regulation and DNA damage response mechanisms.
  • Drug Development: Ongoing research aims at optimizing granulatimide's structure to enhance its potency and selectivity against cancerous cells while minimizing side effects.
Introduction to Granulatimide and Checkpoint Kinase 1 (Chk1) Inhibition

Biological Significance of Chk1 in DNA Damage Response Pathways

Checkpoint Kinase 1 (Chk1) is a central effector kinase within the eukaryotic DNA damage response (DDR) network. Its activation primarily occurs in response to replication stress (stalled or collapsed replication forks) or genotoxic lesions (such as DNA single-strand breaks or base adducts), signaled via the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related protein). Upon activation, Chk1 phosphorylates key downstream targets, enforcing cell cycle arrests at the S (replication) and G2/M (mitosis entry) checkpoints. This provides critical time for DNA repair mechanisms to function before the cell commits to critical processes like DNA synthesis or chromosome segregation. A primary target is the CDC25A phosphatase. Chk1-mediated phosphorylation targets CDC25A for ubiquitin-mediated proteasomal degradation. As CDC25A is required for activating cyclin-dependent kinases (CDKs) that drive S-phase progression and mitosis, its degradation halts cell cycle progression. In the context of the G2/M checkpoint, degradation of CDC25A prevents activation of the CDK1/cyclin B complex, thereby blocking mitotic entry and preventing cells with damaged or unreplicated DNA from undergoing catastrophic mitosis. This protective function is particularly vital in cells lacking functional p53 (TP53 mutant or deficient cells). p53 orchestrates the G1/S checkpoint, allowing repair before DNA replication. Consequently, p53-deficient cells become heavily reliant on the S and G2/M checkpoints controlled by Chk1 for genomic stability and survival following DNA damage [1] [3] [6].

Granulatimide as a Natural Product: Isolation, Structural Characterization, and Chk1 Inhibition

Granulatimide was first isolated alongside its isomer isogranulatimide from the organic extract (methanol) of the marine ascidian Didemnum granulatum, collected off the Brazilian coast. Bioassay-guided fractionation, using a screen designed to identify compounds abrogating the G2/M DNA damage checkpoint induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), led to the discovery of these alkaloids as the active principles. While isogranulatimide was initially identified as the primary natural checkpoint inhibitor, granulatimide was also subsequently detected in the extract and shown to possess similar activity. These compounds represented the first class of G2-specific checkpoint inhibitors identified through a rational screening approach [5] [8].

Structurally, granulatimide features a complex heteroaromatic system. Its core is a dipyrrolo[4,3,2-de]quinoline-1,3-dione system. This consists of a central maleimide ring fused to an indole moiety on one side and an imidazole ring on the other. Key structural features critical for its biological activity include:

  • The Imide Functionality: The five-membered maleimide ring contains an imide group (-CONHCO-), providing hydrogen bond donor (imide N-H) and acceptor (carbonyl oxygens) capabilities.
  • The Indole Ring: Provides a planar, hydrophobic surface.
  • The Imidazole Ring: Contains a basic nitrogen (N14 or N15 depending on the isomer) crucial for interaction with the kinase ATP-binding pocket.
  • Fusion Pattern: Granulatimide and isogranulatimide differ in the fusion pattern of the imidazole ring to the maleimide core, leading to distinct spatial orientations of the basic nitrogen relative to the indole and maleimide rings [1] [4] [5].

Crystallographic studies of the closely related isogranulatimide bound to the catalytic domain of Chk1 revealed the molecular basis of inhibition. Like other Chk1 inhibitors (e.g., UCN-01), isogranulatimide binds competitively within the ATP-binding pocket. The imide carbonyl oxygen forms a hydrogen bond with the backbone amide nitrogen of Cys87. Simultaneously, the imide N-H donates a hydrogen bond to the backbone carbonyl oxygen of Glu85. A distinguishing feature of isogranulatimide (and by structural analogy, granulatimide) binding is the interaction of its basic imidazole nitrogen (N15) with the side chain carboxylate of Glu17 located within the glycine-rich loop (P-loop) of Chk1. This interaction induces a conformational change in the P-loop, potentially contributing significantly to its inhibitory potency by altering the kinase's active site geometry. This binding mode differs subtly but importantly from UCN-01 [1].

In vitro kinase assays confirmed granulatimide and isogranulatimide as potent inhibitors of Chk1. While isogranulatimide showed an IC₅₀ of approximately 0.1 µM against Chk1, synthetic optimization efforts led to bis-imide analogues (structurally simplified versions replacing the imidazole with another imide) with significantly enhanced potency, achieving IC₅₀ values in the low nanomolar range (e.g., 8 nM). Importantly, these compounds exhibit notable selectivity. Initial profiling showed isogranulatimide potently inhibits Chk1 (IC₅₀ = 0.1 µM) and Glycogen Synthase Kinase-3β (GSK-3β, IC₅₀ = 0.5 µM), but showed no significant inhibition against Protein Kinase C β (PKCβ) or 11 other tested kinases at relevant concentrations. Further profiling of a potent synthetic bis-imide analogue (Compound A) against a panel of 15 kinases demonstrated strong inhibition of Chk1 and AMP-activated protein kinase (AMPK), moderate inhibition of GSK-3, PKA, and CAMKII, and little to no inhibition of others like PKC isoforms, FGFR3, LCK, or MAPKs at 1 µM [1] [4].

Table 1: Key Chk1 Inhibitors and Selectivity Profile of Granulatimide-related Compounds

CompoundSource/TypeChk1 IC₅₀Key Off-Targets (IC₅₀ or % Inhibition at 1µM)Structural Core
GranulatimideNatural Product~0.5-1 µM*GSK-3β (~0.5 µM*)Indole-Imidazole-Maleimide
IsogranulatimideNatural Product0.1 µMGSK-3β (0.5 µM), PKCβ (No inh.)Indole-Imidazole-Maleimide
Compound A (Bis-imide)Synthetic Analogue8 nMAMPK (High inh.), GSK-3 (Mod), PKA (Mod)Indole-Bisimide
UCN-01Semisynthetic Derivative7 nMPKCβ (1 nM), PDK1, CDKsIndolocarbazole
AZD7762Synthetic Inhibitor5 nMChk2 (Equipotent)Aminopyrazine

*Estimated based on relative activity reports compared to isogranulatimide. Direct IC₅₀ for granulatimide often less reported than isogranulatimide. Data compiled from [1] [4] [6].

Table 2: Evolution of Granulatimide Analogues and Their Chk1 Inhibition

Compound ClassExample ModificationsReported Chk1 IC₅₀Key Synthetic ApproachReference
Natural IsomersGranulatimide, Isogranulatimide0.5-1 µM, 0.1 µMIsolation, Biomimetic Photolysis of Didemnimide A [5] [8] [9]
Positional Analogues10-Methylgranulatimide, 17-MethylgranulatimideVariable (often similar or slightly improved)Stille Coupling of Stannylindoles & Iodoimidazoles [9]
Bis-imide AnaloguesCompound B (10-Methyl), Compound A (Unsubstituted)8 nM, 10s nMPd-catalyzed Cross-Coupling, Parallel Solution-Phase [4]
7-Azaindole AnaloguesReplacement of Indole with 7-AzaindoleLow µM rangeMulti-step Synthesis [4]
Pyrrole/Maleimide ReplacementsReplacement of Imidazole with Pyrrole or MaleimideReduced activityCondensation Reactions [4]

Chk1 as a Therapeutic Target in p53-Deficient Cancers and Granulatimide's Potential Role

The high frequency of TP53 mutations (loss of function) in human cancers (over 50% across all types) presents a significant therapeutic opportunity based on the concept of synthetic lethality. p53-deficient cancer cells lack a functional G1/S checkpoint arrest in response to DNA damage. Consequently, they become critically dependent on the S and G2/M checkpoints controlled by Chk1 (and to a lesser extent Chk2) for survival following genotoxic insults. Pharmacological inhibition of Chk1 in p53-deficient cells prevents the necessary cell cycle arrests induced by DNA-damaging chemotherapeutic agents. This forces cells to prematurely enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptotic cell death. In contrast, p53-proficient cells can utilize their intact G1 checkpoint to arrest and attempt repair, often exhibiting greater resistance to Chk1 inhibitor/DNA-damager combinations [2] [3] [6].

Triple-negative breast cancer (TNBC), characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, frequently harbors TP53 mutations (up to 80%) and has limited targeted therapy options. This makes it a prime candidate for Chk1 inhibition strategies. Preclinical studies using patient-derived xenograft (PDX) models, known as human-in-mouse (HIM) models, directly demonstrated the therapeutic potential of Chk1 inhibition in TP53-mutant TNBC.

  • Model System: Three TNBC HIM lines were established: WU-BC3 (TP53 WT), WU-BC4 (TP53 R175H mutant), and WU-BC5 (TP53 truncation mutant).
  • Treatment: Mice bearing these tumors were treated with the DNA-damaging topoisomerase I inhibitor irinotecan alone, Chk1 inhibitors (UCN-01 or AZD7762) alone, or the combination (irinotecan followed by Chk1 inhibitor).
  • Results:
  • Combination therapy induced significant apoptosis (measured by cleaved caspase-3) and abrogated the G2/M arrest in the TP53 mutant lines (WU-BC4 and WU-BC5), but not in the TP53 WT line (WU-BC3).
  • Combination therapy caused marked tumor growth inhibition and prolonged survival in mice bearing the WU-BC4 (TP53 mutant) tumors. Minimal effect was seen with the combination in WU-BC3 (TP53 WT) tumors.
  • Crucially, knockdown of p53 in WU-BC3 tumors sensitized them to the combination of irinotecan and AZD7762, confirming p53 status as the major determinant of response.

These findings underscore the principle that Chk1 inhibitors, including natural leads like granulatimide/isogranulatimide and their more potent synthetic analogues, hold significant promise for combination therapy in TP53-mutant cancers, particularly aggressive forms like TNBC where effective targeted therapies are urgently needed. The goal is to exploit the inherent vulnerability conferred by the loss of the G1 checkpoint [2] [3].

Table 3: Kinase Selectivity Profile of Representative Granulatimide-related Compound (Compound A Bis-imide) at 1 µM

Kinase% InhibitionKinase% InhibitionKinase% Inhibition
Chk1>90%AMPK>90%CAMKII~50%
GSK-3~50%PKA~50%CKI<30%
FGFR3<30%LCK<30%MAPK1<30%
MAPKAPK2<30%P70S6K<30%PKCβ<30%
PKCα<30%PKCε<30%Src~50% (Variable)

Data derived from [4]. Compound A represents a potent bis-imide analogue. Natural granulatimide/isogranulatimide show higher selectivity (primarily Chk1/GSK-3β).

Properties

CAS Number

219828-99-6

Product Name

Granulatimide

IUPAC Name

3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13,15,17-heptaene-8,10-dione

Molecular Formula

C15H8N4O2

Molecular Weight

276.25 g/mol

InChI

InChI=1S/C15H8N4O2/c20-14-9-8-6-3-1-2-4-7(6)18-12(8)13-11(16-5-17-13)10(9)15(21)19-14/h1-5,18H,(H,16,17)(H,19,20,21)

InChI Key

LBTREMHIJGMYQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O

Synonyms

granulatimide

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.